Sanguinarine (RG)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sanguinarine is a polycyclic quaternary alkaloid extracted from various plants, including the bloodroot plant (Sanguinaria canadensis), Mexican prickly poppy (Argemone mexicana), Chelidonium majus, and Macleaya cordata . It is known for its toxic properties, particularly its ability to kill animal cells by acting on the sodium-potassium ATPase transmembrane protein . Historically, it has been used in traditional medicine for its supposed curative properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sanguinarine can be synthesized through a series of chemical reactions involving benzophenanthridine alkaloids. The synthetic route typically involves the formation of the benzophenanthridine skeleton followed by various functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of sanguinarine involves the extraction from plant sources, particularly from the roots of Sanguinaria canadensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure sanguinarine . Advances in biotechnology have also enabled the production of sanguinarine through microbial fermentation and plant cell culture techniques .

Análisis De Reacciones Químicas

Types of Reactions: Sanguinarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrosanguinarine (from reduction) and various oxidized derivatives (from oxidation) .

Aplicaciones Científicas De Investigación

Anticancer Applications

Mechanisms of Action

Sanguinarine exhibits significant anticancer properties through various mechanisms:

- Cell Cycle Regulation : SANG induces cell cycle arrest and apoptosis in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins. It has been shown to inhibit AURKA and CDK2, key regulators in cervical cancer, leading to reduced cell proliferation and increased apoptosis .

- Reactive Oxygen Species (ROS) Generation : SANG promotes ROS production, which is crucial for inducing apoptosis in various cancer types, including acute lymphoblastic leukemia and prostate cancer .

- Epithelial-Mesenchymal Transition (EMT) : SANG regulates EMT, a process involved in cancer metastasis, thereby inhibiting tumor migration and invasion .

Case Studies

- Cervical Cancer : A study identified 35 shared targets between SANG and cervical cancer-related proteins through network pharmacology. SANG demonstrated efficacy in inhibiting tumor growth by targeting multiple pathways .

- Prostate Cancer : Research indicated that SANG caused growth inhibition in both androgen-responsive and unresponsive prostate cancer cells by inducing apoptosis via CDK regulation .

- Breast Cancer : SANG's ability to induce apoptosis through mitochondrial pathways has been documented, showcasing its potential as a therapeutic agent against basal-like breast cancer .

Antifungal Applications

Sanguinarine has also shown promise as an antifungal agent, particularly against Candida albicans.

Mechanism of Action

- Membrane Disruption : SANG induces morphological changes in C. albicans, leading to cell wall rupture and membrane damage. It significantly reduces ergosterol content, a critical component of fungal cell membranes .

- In Vivo Efficacy : In murine models of candidiasis, SANG improved survival rates and reduced fungal burden in vital organs like the kidneys and lungs .

Chronic Disease Management

Beyond its anticancer and antifungal properties, sanguinarine has been investigated for its role in managing chronic diseases.

Anti-inflammatory Effects

SANG exhibits anti-inflammatory properties by downregulating cytokines such as TNF-α and interleukins 1β and 6. This suggests its potential utility in treating inflammatory conditions .

Antimicrobial Properties

The compound displays broad-spectrum antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial therapies .

Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Cell cycle arrest, ROS generation | Effective against cervical cancer, prostate cancer, breast cancer |

| Antifungal Agent | Membrane disruption | Significant efficacy against C. albicans in vitro and in vivo |

| Chronic Diseases | Anti-inflammatory effects | Reduces inflammatory cytokines; potential for broader therapeutic use |

Mecanismo De Acción

Sanguinarine exerts its effects primarily by interacting with nucleic acids and proteins. It forms strong complexes with DNA and RNA, which can interfere with nucleic acid synthesis and function . This interaction is a key determinant of its anticancer activity, as it can induce apoptosis in cancer cells . Additionally, sanguinarine inhibits the sodium-potassium ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death .

Comparación Con Compuestos Similares

Actividad Biológica

Sanguinarine (SG), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of sanguinarine, supported by recent research findings, case studies, and data tables.

Antimicrobial Activity

Sanguinarine exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that sanguinarine's minimum inhibitory concentration (MIC) against MRSA strains ranged from 3.12 to 6.25 µg/ml, indicating its potential as an effective antimicrobial agent. The mechanism involves the release of cell wall autolytic enzymes leading to bacterial lysis, as confirmed by transmission electron microscopy observations .

Table 1: Antimicrobial Efficacy of Sanguinarine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 3.12 - 6.25 µg/ml |

| Reference Strain 1 | 3.12 µg/ml |

| Reference Strain 2 | 1.56 µg/ml |

Anticancer Properties

Recent studies have highlighted sanguinarine's role in cancer treatment, particularly in cervical cancer. Research indicates that sanguinarine induces apoptosis in human cervical cancer cells through caspase activation and modulation of reactive oxygen species (ROS) levels. In vitro studies on cervical cancer cell lines (C-33A and HeLa) revealed that sanguinarine caused dose-dependent cell death and morphological changes consistent with apoptosis .

Case Study: Sanguinarine in Cervical Dysplasia Management

A series of clinical case studies reported the use of sanguinarine in managing cervical dysplasia. Patients treated with sanguinarine exhibited significant improvements, suggesting its therapeutic potential in gynecological oncology .

Table 2: Effects of Sanguinarine on Cervical Cancer Cells

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C-33A | Varies | Induces apoptosis via caspase activation |

| HeLa | Varies | Increases ROS levels |

Sanguinarine's biological activity is attributed to several mechanisms:

- Reactive Oxygen Species Generation : Sanguinarine promotes oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It has been identified as a dual inhibitor of AURKA and CDK2, crucial for cell cycle regulation .

- Antibacterial Mechanism : Sanguinarine disrupts bacterial cell membranes and induces ROS production, contributing to its antimicrobial effects .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, sanguinarine has shown potential in other areas:

- Anti-inflammatory Effects : Sanguinarine has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antidiabetic Properties : Research suggests that sanguinarine may help regulate glucose levels and protect against diabetic nephropathy by modulating ROS accumulation in kidney tissues .

Propiedades

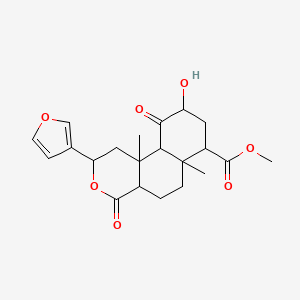

IUPAC Name |

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTMVAIOAAGYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.